

Unveiling the Molecular Architecture of Uracil-15N2: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Uracil-15N2	
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This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical applications of **Uracil-15N2**, a stable isotopelabeled analog of the pyrimidine base uracil. This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their experimental workflows.

Introduction

Uracil-15N2 is a non-radioactive, stable isotope-labeled version of uracil, a fundamental component of ribonucleic acid (RNA). In **Uracil-15N2**, the two nitrogen atoms within the pyrimidine ring are replaced with the heavy isotope of nitrogen, ¹⁵N, at positions 1 and 3. This isotopic enrichment provides a distinct mass signature, making it an invaluable tool for a variety of analytical techniques, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Its primary application is as an internal standard for the accurate quantification of natural uracil in biological samples and as a tracer in metabolic studies.

Molecular Structure and Physicochemical Properties

The fundamental molecular structure of **Uracil-15N2** is identical to that of naturally occurring uracil, with the exception of the isotopic substitution at the N1 and N3 positions. This



substitution has a negligible effect on the molecule's bond lengths and angles.

Table 1: Physicochemical Properties of Uracil-15N2

Property	Value	
Molecular Formula	C4H4 ¹⁵ N2O2	
Molecular Weight	114.07 g/mol [1][2]	
CAS Number	5522-55-4[1][2]	
Appearance	Solid, white powder	
Melting Point	>300 °C (decomposes)[1]	
Isotopic Purity	Typically ≥98 atom % ¹⁵N[1][2]	

The structural integrity of the pyrimidine ring is maintained, allowing **Uracil-15N2** to mimic the behavior of its unlabeled counterpart in biological systems and analytical instrumentation.

Table 2: Bond Lengths and Angles of the Uracil Ring

Bond	Length (Å)	Angle	Degree (°)
N1-C2	1.379	C6-N1-C2	124.1
C2-N3	1.379	N1-C2-N3	113.8
N3-C4	1.342	C2-N3-C4	124.1
C4-C5	1.409	N3-C4-C5	115.9
C5-C6	1.409	C4-C5-C6	120.0
C6-N1	1.342	C5-C6-N1	122.1
C2=O2	1.236	_	
C4=O4	1.236	_	



Note: Data is based on crystallographic studies of unlabeled uracil and is expected to be highly representative of **Uracil-15N2**.[3]

Experimental Protocols and Applications

While a specific, detailed protocol for the de novo synthesis of **Uracil-15N2** is not readily available in the public domain, general methods for the synthesis of isotopically labeled pyrimidines are established. These typically involve the use of ¹⁵N-labeled precursors, such as [¹⁵N]ammonium sulfate, in condensation reactions with appropriate carbon-based building blocks.

Uracil-15N2 is primarily utilized as a tool in analytical methodologies. Below are summaries of its application in key experimental techniques.

Mass Spectrometry (MS)

Application: **Uracil-15N2** serves as an ideal internal standard for the quantification of uracil in biological matrices such as plasma and urine.[4] Its distinct mass shift of +2 Da compared to unlabeled uracil allows for clear differentiation in mass spectra, enabling accurate and precise measurement.

Exemplary Experimental Workflow:

- Sample Preparation: To a known volume of biological fluid (e.g., 100 μL of plasma), a precise amount of Uracil-15N2 internal standard solution is added.[5]
- Extraction: The sample is then subjected to a protein precipitation and extraction procedure, for instance, using acetonitrile.
- Chromatographic Separation: The extracted sample is injected into a liquid chromatography (LC) system, often coupled with tandem mass spectrometry (LC-MS/MS), for separation from other sample components.
- Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions monitored for both unlabeled uracil and Uracil-15N2.



Quantification: The ratio of the peak area of unlabeled uracil to that of the Uracil-15N2
internal standard is used to calculate the concentration of uracil in the original sample,
correcting for variations in sample preparation and instrument response.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: The ¹⁵N labels in **Uracil-15N2** provide a powerful probe for studying molecular structure, dynamics, and interactions using NMR spectroscopy. It is particularly useful for determining the ¹⁵N chemical shift tensor, which provides detailed information about the electronic environment of the nitrogen atoms.

Exemplary Experimental Workflow:

- Sample Preparation: A solid (polycrystalline) sample of **Uracil-15N2** is prepared for magic-angle spinning (MAS) NMR analysis.
- NMR Data Acquisition: A solid-state NMR spectrometer is used to acquire ¹⁵N NMR spectra.
 Techniques such as cross-polarization (CP) from ¹H to ¹⁵N are often employed to enhance signal intensity.
- Spectral Analysis: The resulting spectra are analyzed to determine the principal values of the ¹⁵N chemical shift tensor for both the N1 and N3 positions.
- Structural Interpretation: The orientation of the chemical shift tensor in the molecular frame can be determined through additional experiments, such as those involving dipolar coupling to neighboring nuclei (e.g., ¹³C or ¹H). This information provides valuable insights into the local electronic structure and hydrogen bonding interactions.

Visualization of Relevant Biological Pathways

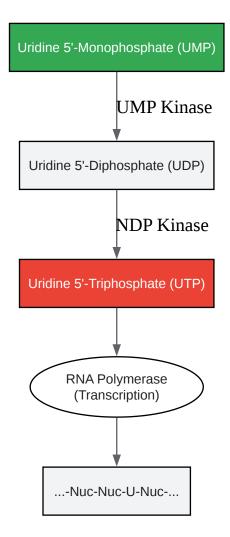
While **Uracil-15N2** itself is a synthetic tracer, it follows the same biological pathways as its natural counterpart. The following diagrams illustrate the de novo biosynthesis of uracil (as uridine monophosphate, UMP) and its subsequent incorporation into RNA.





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De Novo Pyrimidine Biosynthesis Pathway Leading to UMP.



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Pathway for the Incorporation of Uridine into RNA.

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